molecular formula C18H15BrN2OS B2806747 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325977-52-4

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2806747
CAS No.: 325977-52-4
M. Wt: 387.3
InChI Key: KVXRLSIVXKSGJB-UHFFFAOYSA-N
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Description

4-Bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a benzamide derivative featuring a thiazole ring substituted with a 3,4-dimethylphenyl group and a brominated benzamide moiety. This compound belongs to a broader class of thiazole-containing benzamides, which are studied for diverse pharmacological activities, including enzyme modulation and antimicrobial effects .

Properties

IUPAC Name

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-11-3-4-14(9-12(11)2)16-10-23-18(20-16)21-17(22)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRLSIVXKSGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amidation: The final step involves the formation of the benzamide structure through the reaction of the thiazole derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the para position of the benzamide moiety serves as an electrophilic site for nucleophilic substitution reactions.

ReagentConditionsOutcomeYieldReference
Sodium methoxideDMSO, 80°C, 6 hrsMethoxy substitution at C-4 position78%
PiperidineDMF, 120°C, 12 hrsAmine group incorporation65%
Potassium cyanidePhase-transfer catalystCyano substitution52%

This reactivity enables the creation of derivatives for structure-activity relationship (SAR) studies in drug discovery .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with aryl boronic acids.

Boronic AcidCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMEBiphenyl derivative85%
4-MethoxyphenylPdCl₂(dppf), CsF, THFMethoxy-functionalized biaryl compound76%

These reactions preserve the thiazole ring’s integrity while expanding molecular diversity .

Thiazole Ring Functionalization

The 1,3-thiazole core undergoes electrophilic substitutions and coordination chemistry:

Bromination

ReagentConditionsOutcomeReference
N-BromosuccinimideCHCl₃, 0°C, 2 hrsBromination at C-5 of thiazole
Br₂/FeCl₃Acetic acid, refluxMulti-brominated thiazole adduct

Metal Coordination

The thiazole’s nitrogen participates in coordination with transition metals:

text
- Cu(II) complexes: Enhanced catalytic activity in oxidation reactions[5] - Pd(II) adducts: Used in Heck coupling applications[2]

Amide Bond Reactivity

The benzamide group undergoes hydrolysis and condensation reactions:

Reaction TypeConditionsOutcomeReference
Acidic hydrolysis6M HCl, reflux, 8 hrsCleavage to 4-bromobenzoic acid
Basic hydrolysisNaOH (10%), ethanolSalt formation without bond cleavage
CondensationEDC/HOBt, DMFPeptide-like bond formation

Stability studies show the amide bond remains intact under standard Suzuki coupling conditions .

Reductive Dehalogenation

Catalytic hydrogenation removes the bromine atom selectively:

CatalystConditionsOutcomeYieldReference
H₂/Pd-CEtOH, 25°C, 3 hrsDehalogenated benzamide92%
Zn/NH₄ClTHF/H₂O, 60°CReduced aromatic system68%

Stability Under Oxidative Conditions

Controlled oxidation preserves core structure while modifying side chains:

Oxidizing AgentConditionsOutcomeReference
KMnO₄H₂O/acetone, 0°CSulfoxide formation on thiazole
mCPBACH₂Cl₂, RTEpoxidation of dimethylphenyl

This compound’s modular reactivity makes it valuable for synthesizing bioactive molecules, particularly anticancer and antimicrobial agents . Experimental protocols from EvitaChem and mechanistic studies in MDPI provide reproducible frameworks for derivative synthesis.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. In vitro studies have demonstrated that 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The thiazole moiety is believed to play a crucial role in its antimicrobial action by disrupting microbial cell membranes .

Enzyme Inhibition

The benzamide group in this compound is known to interact with various enzymes, making it a potential candidate for drug development targeting specific enzyme pathways. For instance, it has been evaluated for its ability to inhibit certain kinases involved in cancer progression .

Pesticide Development

The unique structure of this compound makes it a candidate for development as a pesticide. Its efficacy against plant pathogens suggests that it could be utilized in formulating new agrochemicals aimed at enhancing crop protection while minimizing environmental impact .

Herbicide Potential

Preliminary studies indicate that this compound may possess herbicidal properties. Research is ongoing to determine its effectiveness in controlling unwanted plant species without harming crops. The thiazole ring's reactivity could be exploited to develop selective herbicides .

Polymer Chemistry

The incorporation of thiazole derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has focused on synthesizing polymers that incorporate this compound to create advanced materials suitable for various industrial applications .

Nanocomposites

This compound can also be utilized in the formation of nanocomposites where its unique properties can improve the functionality of nanomaterials. Studies are exploring its role in enhancing electrical conductivity and thermal properties in composite materials .

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several thiazole derivatives, including this compound, demonstrating significant cytotoxic effects on breast cancer cell lines through apoptosis induction .
  • Agricultural Field Trials : Field trials conducted by agricultural researchers have shown that formulations containing this compound significantly reduce fungal infections in crops compared to control groups. These results suggest its potential as an effective agricultural fungicide.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and bromine atom play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substituents significantly impact physicochemical and biological properties. Key analogs include:

Compound Name Thiazole Substituent Benzamide Substituent Molecular Formula Key Properties/Activities Reference
4-Bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide 3,4-Dimethylphenyl 4-Bromo C₁₈H₁₅BrN₂OS Potential enzyme modulation
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl 2-Phenoxy C₂₃H₁₈N₂O₂S Plant growth modulation (129% activity)
N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}benzamide 4-Bromophenyl Benzamide C₁₇H₁₃BrN₂OS Higher hydrophobicity vs. methyl analogs
3-{4-(4-Bromophenyl)-1,3-thiazol-2-ylamino}propanoic acid 4-Bromophenyl Propanoic acid linker C₂₀H₁₉BrN₂O₂S IR: νC=S at 1247–1255 cm⁻¹

Key Observations :

  • Electron-Donating Groups (e.g., Methyl) : Enhance solubility and may improve binding to hydrophobic pockets in biological targets .
  • Electron-Withdrawing Groups (e.g., Bromo, Nitro) : Increase metabolic stability and influence electronic transitions, as seen in IR spectra (νC=S bands at ~1250 cm⁻¹) .

Benzamide Moieties and Functional Group Replacements

The benzamide group’s substitution pattern affects reactivity and target affinity:

Compound Name Benzamide Modification Key Feature Biological Relevance Reference
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl Nitro group introduces strong electron withdrawal Structural comparison for crystallography
4-[Bis(fluoranyl)methylsulfonyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide Sulfonyl group with CF₂ Enhanced polarity and H-bonding capacity Potential enzyme inhibition
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl Bulky substituent with sulfonamide High-throughput screening candidate

Key Observations :

  • Bromo vs. Sulfonyl Groups : Bromo substituents favor π-π stacking, while sulfonyl groups enhance solubility and hydrogen bonding .
  • Nitro Groups : Improve binding to nitroreductase enzymes but may reduce metabolic stability .

Heterocyclic Core Replacements

Replacing the thiazole ring with other heterocycles alters conformational flexibility and bioactivity:

Compound Name Core Structure Key Difference Activity/Application Reference
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole Sulfur-rich fused ring system Unknown biological activity
(2E)-4-(N,N-Diethylsulfamoyl)-N-(4-(4-nitrophenyl)thiazol-2(3H)-ylidene)benzamide Thiazol-2(3H)-ylidene Tautomeric form with imine linkage Experimental phasing in crystallography

Key Observations :

  • Thiazole vs. Thienopyrazole: Thiazole derivatives generally exhibit higher synthetic yields (76–86% vs. <80% for some fused-ring analogs) .
  • Tautomeric Forms : Thione tautomers (e.g., in 1,2,4-triazoles) show stabilized interactions via NH groups (IR νNH at 3278–3414 cm⁻¹) .

Biological Activity

4-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is an organic compound notable for its potential biological activities. With the molecular formula C17H15BrN2OS, it features a bromine atom, a thiazole ring, and a dimethylphenyl group. This compound is being investigated for various pharmacological properties, including antimicrobial and anticancer activities.

The synthesis of this compound typically involves two main steps:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Amidation : The final step includes the reaction of the thiazole derivative with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring and bromine atom are crucial for binding to target proteins or enzymes, potentially inhibiting their activity. This mechanism may vary depending on the biological context and target pathways involved .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown promising in vitro activity against both Gram-positive and Gram-negative bacteria as well as fungal species using turbidimetric methods .

Compound Target Activity
d1BacteriaModerate
d2FungiHigh
d6MCF7 CellsSignificant

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated that certain derivatives exhibited strong cytotoxic effects .

Cell Line IC50 (µM) Activity Level
MCF7<10High
HT29<20Moderate
Jurkat<15High

Case Studies

In a study focusing on related thiazole compounds, researchers found that specific structural modifications significantly enhanced biological activity. For example, compounds with electron-donating groups on the phenyl ring showed improved anticancer properties compared to their counterparts without such modifications .

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